molecular formula C10H15N5 B4070685 Biguanide, 1-(2,5-xylyl)- CAS No. 29213-19-2

Biguanide, 1-(2,5-xylyl)-

Cat. No.: B4070685
CAS No.: 29213-19-2
M. Wt: 205.26 g/mol
InChI Key: BLPASGLAKXDURP-UHFFFAOYSA-N
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Description

Biguanide, 1-(2,5-xylyl)-: is an organic compound belonging to the biguanide family. Biguanides are known for their diverse applications, particularly in the pharmaceutical industry. This specific compound features a biguanide core with a 2,5-xylyl substituent, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biguanide, 1-(2,5-xylyl)- typically involves the reaction of a substituted guanidine with a carbodiimide. For instance, an N,N’,N’'-triarylguanidine can react with diphenylcarbodiimide in dichloromethane at room temperature to yield the desired biguanide derivative .

Industrial Production Methods: Industrial production methods for biguanides often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for Biguanide, 1-(2,5-xylyl)- would likely follow similar protocols, with adjustments for the specific substituents involved.

Chemical Reactions Analysis

Types of Reactions: Biguanide, 1-(2,5-xylyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the biguanide core.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Biguanide, 1-(2,5-xylyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Biguanide, 1-(2,5-xylyl)- involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit mitochondrial complex I, leading to reduced ATP production and activation of AMP-activated protein kinase (AMPK). This results in various downstream effects, including altered cellular metabolism and increased insulin sensitivity .

Comparison with Similar Compounds

    Metformin: A widely used antidiabetic drug with a similar biguanide core.

    Phenformin: Another antidiabetic biguanide, withdrawn due to toxicity concerns.

    Buformin: Similar to metformin but with different pharmacokinetic properties.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,5-dimethylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-6-3-4-7(2)8(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPASGLAKXDURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C(N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183471
Record name Biguanide, 1-(2,5-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29213-19-2
Record name Biguanide, 1-(2,5-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029213192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biguanide, 1-(2,5-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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